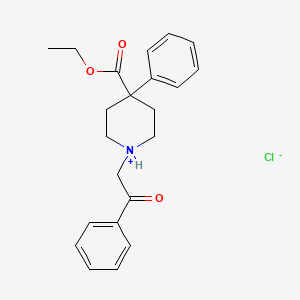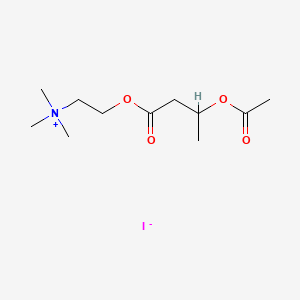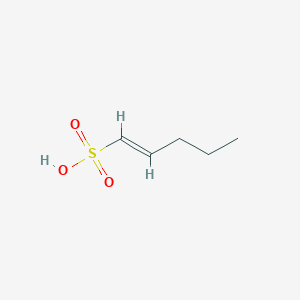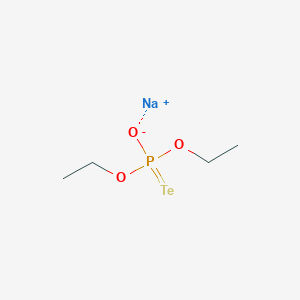![molecular formula C16H10N4O4 B13777818 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
1,4-bis-[5'-Nitropyridin-2'-yl]phenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is a chemical compound characterized by the presence of two nitropyridine groups attached to a central phenylene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene typically involves the reaction of 1,4-dibromobenzene with 2-nitropyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Coupling Reactions: The phenylene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1,4-bis-[5’-aminopyridin-2’-yl]phenylene, while coupling reactions can produce various substituted phenylene derivatives.
科学研究应用
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The phenylene ring provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.
相似化合物的比较
Similar Compounds
1,4-bis-[5’-Aminopyridin-2’-yl]phenylene: Similar structure but with amino groups instead of nitro groups.
1,4-bis-[5’-Methoxypyridin-2’-yl]phenylene: Contains methoxy groups, offering different reactivity and properties.
1,4-bis-[5’-Chloropyridin-2’-yl]phenylene: Chlorine substituents provide unique chemical behavior.
Uniqueness
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is unique due to its nitro groups, which impart distinct electronic properties and reactivity. This makes it valuable for specific applications in materials science and organic synthesis, where the nitro groups can be selectively modified to achieve desired properties.
属性
分子式 |
C16H10N4O4 |
|---|---|
分子量 |
322.27 g/mol |
IUPAC 名称 |
5-nitro-2-[4-(5-nitropyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C16H10N4O4/c21-19(22)13-5-7-15(17-9-13)11-1-2-12(4-3-11)16-8-6-14(10-18-16)20(23)24/h1-10H |
InChI 键 |
HQYDZBUWGSFCMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)

![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)






![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)


